molecular formula C25H24N4O5S B2382119 Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-50-7

Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2382119
CAS No.: 537046-50-7
M. Wt: 492.55
InChI Key: CZZHHBSTNGKJOV-UHFFFAOYSA-N
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Description

Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. Key functional groups include:

  • 4-Nitrophenyl substituent at position 5, introducing strong electron-withdrawing effects that may influence reactivity and intermolecular interactions.
  • Isopropyl ester at position 6, modulating solubility and steric bulk.
  • 4-Oxo group, enabling hydrogen bonding and keto-enol tautomerism.

This compound shares structural motifs with bioactive molecules targeting kinases or nucleic acids, though its specific applications require further exploration. Its synthesis likely involves multi-step protocols, including cyclocondensation and substitution reactions, akin to methods for related pyrimidine derivatives .

Properties

IUPAC Name

propan-2-yl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-14(2)34-24(31)19-15(3)26-22-21(20(19)17-9-11-18(12-10-17)29(32)33)23(30)28-25(27-22)35-13-16-7-5-4-6-8-16/h4-12,14,20H,13H2,1-3H3,(H2,26,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZHHBSTNGKJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrido-pyrimidine core with various functional groups that may contribute to its biological activity. The presence of the nitrophenyl and benzylthio groups is particularly significant in modulating its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrimidine have shown promising results against various cancer cell lines:

  • Cell Lines Tested : Commonly used cell lines include HT29 (human colon cancer) and DU145 (prostate cancer).
  • Methodology : The MTT assay is frequently employed to assess cell viability and proliferation.
CompoundCell LineIC50 Value (µM)Reference
DHFPHT2925.0
DHFPDU14530.0

The IC50 values indicate the concentration required to inhibit 50% of cell growth, highlighting the compound's effectiveness in vitro.

The mechanism by which this compound exerts its effects may involve several pathways:

  • EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells.
  • Cell Cycle Arrest : Compounds may cause cell cycle arrest at specific phases, preventing further proliferation.

Study 1: Anticancer Properties

In a study published in 2023, researchers synthesized a related compound and evaluated its anticancer properties through molecular docking studies with EGFR tyrosine kinase. The results indicated significant binding affinity and potential as an anticancer agent .

Study 2: Structural Analysis

Another investigation focused on the three-dimensional geometry and electronic properties of pyrimidine derivatives using density functional theory (DFT). This study provided insights into the relationship between structure and biological activity .

Comparison with Similar Compounds

Key Observations :

  • The 4-nitrophenyl group in the target compound and 1l enhances polarity but may reduce solubility in nonpolar solvents compared to compounds with alkyl or methoxy substituents.
  • ~550 for the target).

Spectroscopic and Reactivity Comparisons

NMR Analysis

  • In analogues like 1l , NMR chemical shifts (e.g., δ 7.5–8.5 ppm for aromatic protons) align with the target compound’s 4-nitrophenyl protons. Differences arise in regions A (δ 1.5–3.0 ppm) and B (δ 4.0–5.5 ppm), where substituents like benzylthio or isopropyl esters induce distinct shifts compared to diethyl esters or cyano groups .

Hydrogen Bonding and Crystallinity

  • The 4-oxo group in the target compound facilitates hydrogen bonding, similar to carbonyl groups in 1l . However, the nitro group’s electron-withdrawing nature may strengthen these interactions compared to electron-donating substituents (e.g., methoxy in compounds) .

Lumping Strategy Implications

  • Per the lumping strategy , the target compound could be grouped with pyrimidine derivatives sharing nitro or ester functionalities.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions (e.g., catalysts, solvents) be tailored to improve yield?

The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. Key steps include cyclization and functionalization of the thioether and nitro groups. Catalysts such as palladium or copper (e.g., for cross-coupling reactions) and solvents like dimethylformamide (DMF) or toluene are critical for achieving high yields (60–75%) . Reaction temperatures (80–120°C) and time (12–24 hours) must be tightly controlled to minimize side products. Purification via column chromatography using ethyl acetate/hexane gradients is recommended .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the positions of the benzylthio, nitro, and isopropyl ester groups. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₃N₃O₅S: ~492.55). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) . X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .

Q. How should researchers design preliminary biological assays to evaluate its pharmacological potential?

Begin with in vitro enzyme inhibition assays targeting kinases or oxidoreductases, given the compound’s pyrido[2,3-d]pyrimidine core, which often interacts with ATP-binding domains. Use fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinases) at concentrations of 1–100 µM. Cellular viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) can screen for cytotoxicity. Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

Discrepancies often arise from variations in assay conditions (e.g., buffer pH, incubation time) or compound solubility. Standardize protocols by pre-dissolving the compound in DMSO (≤0.1% final concentration) and using consistent cell passage numbers. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference structural analogs (e.g., methyl/ethyl ester variants) to identify substituent-specific effects .

Q. How can computational methods predict its interaction with biological targets, and what limitations exist?

Molecular docking (e.g., AutoDock Vina) using the compound’s InChI string or SMILES can model binding to targets like EGFR or CDK2. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess electronic properties influencing reactivity. Limitations include inaccuracies in solvation models and dynamic effects (e.g., protein flexibility). Validate predictions with mutagenesis studies or cryo-EM .

Q. What reaction mechanisms underlie its participation in functionalization reactions (e.g., nitro group reduction or ester hydrolysis)?

The nitro group can be reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or sodium dithionite, forming intermediates for amide coupling. Ester hydrolysis (6-carboxylate) requires basic conditions (NaOH/EtOH, reflux), yielding a carboxylic acid for further derivatization. Monitor progress via TLC (silica, UV visualization) and characterize intermediates by IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Q. How do structural modifications (e.g., substituent variation at the 5-position) impact bioactivity?

Replace the 4-nitrophenyl group with pyridinyl or thiophene moieties to alter hydrophobicity and hydrogen-bonding capacity. SAR studies show that electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition, while bulkier substituents reduce cell permeability. Synthesize analogs via Suzuki-Miyaura coupling and compare IC₅₀ values in enzymatic assays .

Methodological Considerations

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?

Optimize stoichiometry (1.1–1.3 equivalents for expensive reagents) and use flow chemistry for exothermic steps. Monitor temperature gradients in large batches with IR thermography. Purify via recrystallization (ethanol/water) instead of column chromatography for scalability. Document lot-specific variability in starting materials .

Q. How can researchers address poor solubility in aqueous assays without compromising bioactivity?

Prepare stock solutions in DMSO with sonication (15 minutes) and dilute in assay buffer containing 0.01% Tween-20. Alternatively, formulate as nanoparticles using PLGA or liposomal encapsulation. Confirm stability via dynamic light scattering (DLS) and HPLC .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in enzymatic assays?

Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk test) .

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